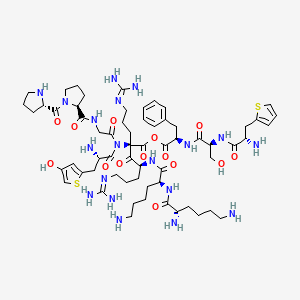
Basimglurant
Vue d'ensemble
Description
Basimglurant est un modulateur allostérique négatif du sous-type 5 du récepteur métabotropique du glutamate (mGlu 5). Il est en cours de développement par Roche et Chugai Pharmaceutical pour le traitement de la dépression résistante au traitement et du syndrome de l'X fragile . Le composé s'est montré prometteur dans les essais précliniques et cliniques, en particulier pour sa capacité à moduler la fonction glutamatergique, qui est cruciale pour divers processus neurologiques .
Méthodes De Préparation
Basimglurant est synthétisé par un processus en plusieurs étapes à partir de matières premières disponibles dans le commerce. . Les conditions réactionnelles impliquent généralement l'utilisation de bases fortes et de catalyseurs de métaux de transition pour faciliter la formation du produit souhaité. Les méthodes de production industrielle sont susceptibles de faire appel à l'optimisation de ces conditions réactionnelles afin de maximiser le rendement et la pureté .
Analyse Des Réactions Chimiques
Basimglurant subit diverses réactions chimiques, notamment :
Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.
Réduction : Le composé peut être réduit pour former différents produits réduits.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et des nucléophiles pour les réactions de substitution . Les principaux produits formés par ces réactions dépendent des conditions spécifiques et des réactifs utilisés.
Applications De Recherche Scientifique
Basimglurant a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme composé outil pour étudier la fonction des récepteurs métabotropiques du glutamate.
Biologie : Aide à comprendre le rôle des récepteurs du glutamate dans divers processus biologiques.
Industrie : Applications potentielles dans le développement de nouveaux agents thérapeutiques ciblant les récepteurs du glutamate.
Mécanisme d'action
This compound exerce ses effets en se liant au sous-type 5 du récepteur métabotropique du glutamate (mGlu 5) et en agissant comme un modulateur allostérique négatif . Cela signifie qu'il se lie à un site sur le récepteur différent du site actif et réduit l'activité du récepteur. La modulation des récepteurs mGlu 5 affecte diverses voies de signalisation impliquées dans la libération de neurotransmetteurs et la plasticité synaptique, qui sont cruciales pour le fonctionnement normal du cerveau .
Mécanisme D'action
Basimglurant exerts its effects by binding to the metabotropic glutamate receptor subtype 5 (mGlu 5) and acting as a negative allosteric modulator . This means that it binds to a site on the receptor that is different from the active site and reduces the receptor’s activity. The modulation of mGlu 5 receptors affects various signaling pathways involved in neurotransmitter release and synaptic plasticity, which are crucial for normal brain function .
Comparaison Avec Des Composés Similaires
Basimglurant est unique par sa grande spécificité et sa puissance en tant que modulateur allostérique négatif des récepteurs mGlu 5 . Parmi les composés similaires, on trouve :
MPEP : Un autre modulateur allostérique négatif des récepteurs mGlu 5, mais avec des propriétés pharmacocinétiques différentes.
MTEP : Similaire au MPEP, mais avec une meilleure sélectivité et une puissance accrue.
This compound se démarque par sa grande biodisponibilité, sa longue demi-vie et son profil de sécurité favorable, ce qui en fait un candidat prometteur pour un développement ultérieur .
Propriétés
IUPAC Name |
2-chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethylimidazol-4-yl]ethynyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3/c1-12-17(8-3-14-9-10-21-18(19)11-14)22-13(2)23(12)16-6-4-15(20)5-7-16/h4-7,9-11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZWINBEAHDTLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1C2=CC=C(C=C2)F)C)C#CC3=CC(=NC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801025734 | |
| Record name | Basimglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
802906-73-6 | |
| Record name | 2-Chloro-4-[2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-imidazol-4-yl]ethynyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=802906-73-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Basimglurant [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0802906736 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Basimglurant | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11833 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Basimglurant | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801025734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BASIMGLURANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3110E3AO8S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














